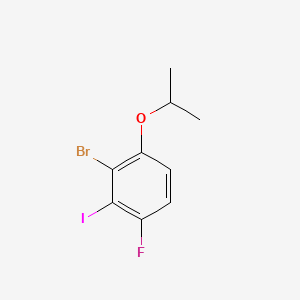
2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with an isopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities to meet demand.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds.
Applications De Recherche Scientifique
2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and the isopropoxy group play a crucial role in determining its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-fluoro-2-iodobenzene
- 1-Bromo-4-fluoro-2-isopropoxybenzene
Uniqueness
2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene is unique due to the specific arrangement of halogen atoms and the isopropoxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H9BrFIO |
|---|---|
Poids moléculaire |
358.97 g/mol |
Nom IUPAC |
3-bromo-1-fluoro-2-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrFIO/c1-5(2)13-7-4-3-6(11)9(12)8(7)10/h3-5H,1-2H3 |
Clé InChI |
PJFSZHIMVHLWNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=C(C=C1)F)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


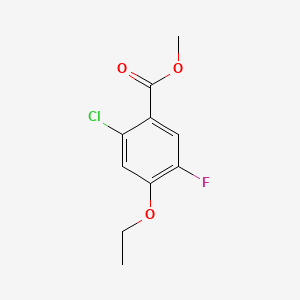
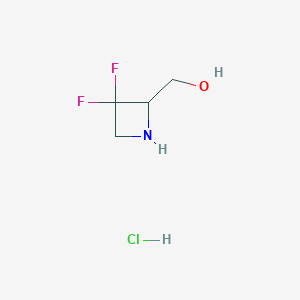

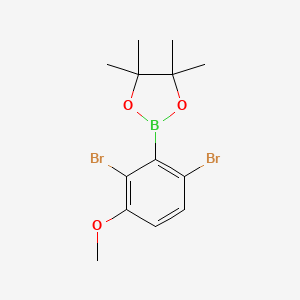
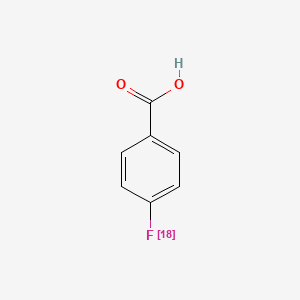
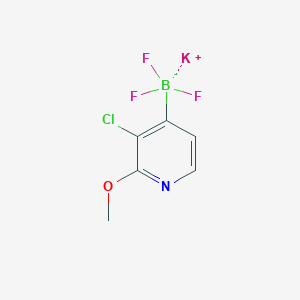


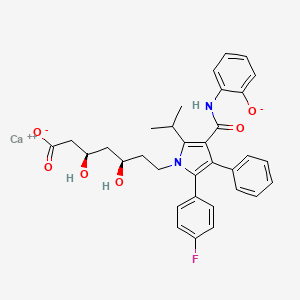
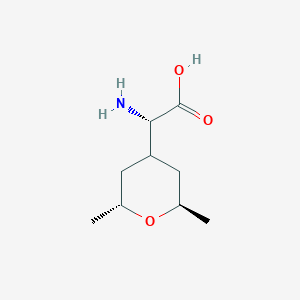
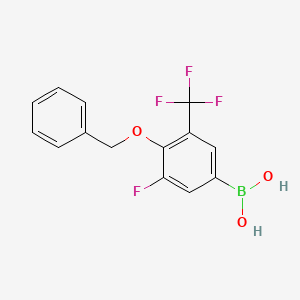
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)


